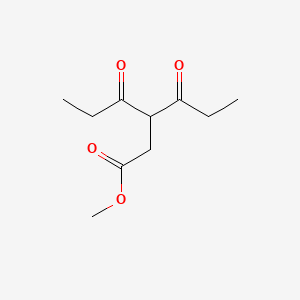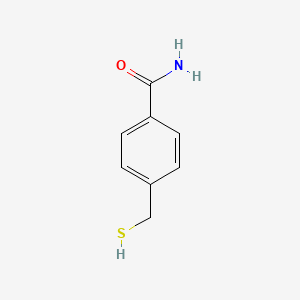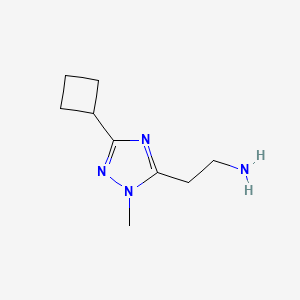
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H16N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclobutyl group attached to a triazole ring, which imparts unique chemical and physical properties.
準備方法
The synthesis of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Triazole Formation: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar compounds to 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine include:
1H-1,2,3-Triazole: Known for its use in click chemistry and as a building block in pharmaceuticals.
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: A compound with similar structural features used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the cyclobutyl group and triazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-(5-cyclobutyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-13-8(5-6-10)11-9(12-13)7-3-2-4-7/h7H,2-6,10H2,1H3 |
InChIキー |
NQROKNPWZWHIDU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)C2CCC2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
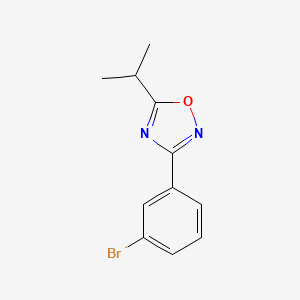
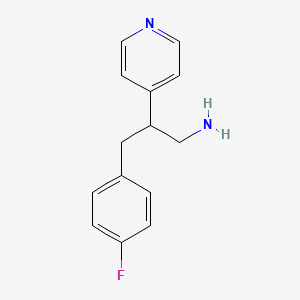
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
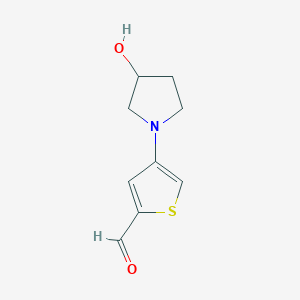
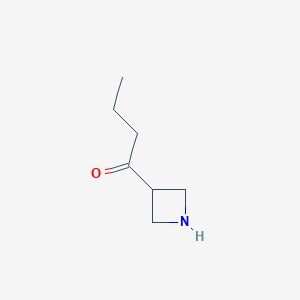
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
